Benzyl 2-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate
Description
Benzyl 2-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate (CAS: 675602-64-9) is a piperidine derivative with a pyrrolidinylmethyl substituent at the 2-position and a benzyl carbamate group at the 1-position of the piperidine ring. Its molecular formula is C₁₈H₂₆N₂O₂, and its molecular weight is 302.41 g/mol . This compound is structurally characterized by the presence of a six-membered piperidine ring fused with a five-membered pyrrolidine moiety via a methylene bridge.
Properties
IUPAC Name |
benzyl 2-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c21-18(22-15-16-8-2-1-3-9-16)20-13-5-4-10-17(20)14-19-11-6-7-12-19/h1-3,8-9,17H,4-7,10-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEKKSJFODDION-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN2CCCC2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375215 | |
| Record name | Benzyl 2-[(pyrrolidin-1-yl)methyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675602-64-9 | |
| Record name | Benzyl 2-[(pyrrolidin-1-yl)methyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Routes and Key Reaction Steps
The synthesis of Benzyl 2-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate typically involves the following major steps:
- Formation of the Piperidine Ring: This heterocyclic ring is either constructed via cyclization reactions or introduced as a pre-formed intermediate.
- Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is attached through nucleophilic substitution or reductive amination.
- Benzylation (Carbamate Formation): The benzyl carbamate group is introduced by reaction with benzyl chloroformate, often in the presence of a base to form the carbamate ester.
The most common synthetic approach involves reacting benzyl chloride or benzyl chloroformate with 2-(pyrrolidin-1-ylmethyl)piperidine under basic conditions, typically using sodium hydride or potassium carbonate as the base in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
Detailed Reaction Conditions and Procedures
This method is carried out under inert atmosphere to prevent moisture interference and employs mild temperatures (0 °C to room temperature) to control reaction rates and side reactions.
Industrial and Scalable Production Techniques
Industrial synthesis of this compound often adapts the above laboratory methods with modifications to enhance scalability and efficiency:
- Continuous Flow Chemistry: This technique allows precise control of reaction parameters (temperature, mixing, residence time), leading to improved yields and purity while minimizing by-products.
- Catalyst Optimization: Use of catalysts or bases optimized for reaction speed and selectivity, such as potassium carbonate or sodium hydride, in suitable solvents.
- Solvent Selection: Aprotic solvents like DMF or acetonitrile are preferred for their ability to dissolve reactants and facilitate nucleophilic substitution.
These adaptations ensure cost-effectiveness and reproducibility in large-scale manufacturing.
Reaction Mechanism Insights
The key reaction step—the formation of the benzyl carbamate—proceeds via nucleophilic substitution where the nitrogen atom of the 2-(pyrrolidin-1-ylmethyl)piperidine attacks the electrophilic carbonyl carbon of benzyl chloroformate. The base deprotonates the amine to enhance nucleophilicity, and chloride is displaced as the leaving group.
Comparative Summary of Preparation Methods
| Method Aspect | Laboratory Synthesis | Industrial Adaptation |
|---|---|---|
| Base Used | Potassium carbonate or sodium hydride | Optimized bases for scale-up |
| Solvent | Anhydrous acetonitrile or DMF | Aprotic solvents with recycling systems |
| Temperature | 0 °C to room temperature | Controlled via flow reactors |
| Atmosphere | Argon or inert gas | Inert atmosphere maintained |
| Purification | Chromatography | Crystallization or continuous extraction |
| Yield | ~87% isolated | Comparable or improved yields |
Supporting Research Data
- NMR and Spectroscopic Characterization: The purified product exhibits characteristic ^1H NMR signals consistent with the piperidine and pyrrolidine rings and benzyl group. For example, proton chemical shifts include multiplets for ring methylenes (1.69–2.62 ppm), singlets for benzylic protons (~5.1 ppm), and aromatic protons (~7.3 ppm).
- Mass Spectrometry: High-resolution mass spectrometry confirms the molecular ion peak consistent with the expected molecular weight (m/z ~289 for [M+H]^+).
- Infrared Spectroscopy: IR spectra show characteristic carbamate carbonyl stretches near 1699 cm^-1 and C–H stretches in the 2800–3000 cm^-1 region.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine positions using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in DMF or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of fully saturated piperidine or pyrrolidine rings.
Substitution: Formation of azide or alkyl-substituted derivatives.
Scientific Research Applications
Pharmaceutical Development
Benzyl 2-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate serves as a scaffold in drug design, particularly for targeting diseases related to the central nervous system (CNS). The compound's structure allows for modifications that can enhance its biological activity. Research indicates that derivatives of this compound may exhibit various pharmacological effects, including analgesic and anti-inflammatory properties.
Potential Therapeutic Targets
- CNS Disorders : Its ability to interact with neurotransmitter systems suggests potential in treating conditions like depression and anxiety.
- Cancer Therapy : Similar compounds have been studied for their roles in inhibiting tumor growth through modulation of signaling pathways .
Structure-Activity Relationship (SAR) Studies
Research into the SAR of benzyl derivatives has revealed insights into how structural modifications can affect biological activity. For instance, altering the substituents on the piperidine ring can lead to variations in potency and selectivity against specific biological targets. This is crucial for developing more effective drugs with fewer side effects .
Synthesis and Derivatization
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic pathway includes:
- Formation of the piperidine ring.
- Introduction of the pyrrolidine moiety.
- Benzylation to create the final structure.
Each step requires optimization to achieve high yields and purity levels, which are critical for subsequent biological testing .
Future Directions and Case Studies
The unique structural features of this compound warrant further exploration through:
- In Vitro and In Vivo Studies : To assess its pharmacokinetics, safety profile, and efficacy against specific diseases.
- Development of Novel Derivatives : Investigating how changes in structure can lead to improved therapeutic profiles.
Case Study Insights
One notable study focused on a related compound that demonstrated significant efficacy in preclinical models of anxiety disorders. The compound's ability to enhance neurotransmitter signaling was attributed to its structural similarity to known anxiolytics, highlighting the importance of scaffold diversity in drug design .
Mechanism of Action
The mechanism of action of Benzyl 2-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Benzyl 2-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate with five structurally analogous piperidine derivatives, focusing on molecular features, applications, and safety profiles.
Benzyl 4-aminopiperidine-1-carboxylate (CAS: 120278-07-1)
- Formula : C₁₃H₁₈N₂O₂
- Key Features: Substituted with an amino group at the 4-position of the piperidine ring.
- First-aid measures emphasize immediate flushing of eyes/skin and medical consultation upon exposure .
Benzyl 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}piperidine-1-carboxylate
- Formula : C₂₈H₂₃F₆N₂O₃ (MW: 535.3 [M+Na]⁺)
- Key Features: A mefloquine derivative with a quinoline-trifluoromethyl substituent. The piperidine ring adopts a twisted boat conformation, and O–H⋯O hydrogen bonds form dimeric polymers in the crystal structure .
- Applications : Investigated for antimalarial, antiviral, and anti-tuberculosis activity.
- Synthesis : Prepared via reaction of mefloquine with benzoyl chloride and triethylamine. Melting point: 445–447 K .
Benzyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate (CAS: 1352534-68-9)
- Formula : C₁₈H₁₉ClN₂O₂
- Key Features : Substituted with a 2-chloropyridinyl group.
- Applications: High-purity grade (≥98%) suggests use in medicinal chemistry or as a ligand in catalysis. No explicit biological data available .
Benzyl 2-(chloromethyl)piperidine-1-carboxylate (CAS: N/A)
- Formula: C₁₄H₁₈ClNO₂
- Key Features : Chloromethyl substituent introduces reactivity for further functionalization.
- Applications : Likely serves as an intermediate in alkylation or nucleophilic substitution reactions. SMILES:
ClCC1CCCCN1C(=O)OCC1C=CC=CC=1.
1-Cbz-[1,4]diazepan-5-one (CAS: 18158-16-2)
- Formula : C₁₃H₁₆N₂O₃
- Key Features: A seven-membered diazepanone ring with a benzyl carbamate group.
- Applications : Used in peptide mimetics or as a precursor for heterocyclic drug candidates .
Structural and Functional Comparison Table
Key Observations
Structural Diversity : The substituents on the piperidine ring (e.g., pyrrolidinylmethyl, chloropyridinyl, chloromethyl) dictate reactivity and biological activity.
Pharmacological Potential: The quinoline-trifluoromethyl derivative highlights how piperidine-carboxylate scaffolds can be modified for disease-specific applications.
Safety Considerations: Limited toxicological data for most compounds underscore the need for rigorous safety profiling during drug development .
Biological Activity
Benzyl 2-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate (BPPC) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
BPPC has the molecular formula and features a piperidine ring substituted with a pyrrolidine moiety. The specific structural attributes contribute to its interaction with various biological targets, including enzymes and receptors.
The biological activity of BPPC is primarily attributed to its ability to interact with specific molecular targets. It can fit into the active sites of enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects depending on the target involved.
1. Inhibition of Enzymes
BPPC has been investigated for its inhibitory effects on monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. Studies have shown that derivatives of BPPC exhibit promising inhibitory activity against MAGL, with some compounds displaying IC50 values in the low micromolar range, indicating effective inhibition .
2. Anticancer Properties
Research indicates that BPPC derivatives possess notable antiproliferative activity against various cancer cell lines, including breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells. IC50 values ranged from 19.9 to 75.3 µM, suggesting potential as therapeutic agents in oncology .
3. Antimicrobial Activity
Pyrrolidine derivatives similar to BPPC have demonstrated antibacterial and antifungal properties. In vitro tests have shown effectiveness against Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .
Case Studies
Case Study 1: MAGL Inhibition
A study focused on the design and synthesis of BPPC derivatives aimed at enhancing their MAGL inhibitory activity. The most potent derivative exhibited an IC50 value of 0.84 µM, showing selective inhibition compared to other enzymes in the endocannabinoid system .
Case Study 2: Antiproliferative Effects
Another investigation assessed the antiproliferative effects of BPPC on human cancer cell lines. The results indicated that modifications to the piperidine structure could improve potency, leading to compounds with IC50 values as low as 7.9 µM against certain cancer types .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Biological Activity | IC50 Value (µM) |
|---|---|---|---|
| This compound | C₁₈H₂₆N₂O₂ | MAGL Inhibition | 0.84 |
| Benzoylpiperidine Derivative | C₁₈H₂₆N₂O₂ | Anticancer Activity | 19.9 - 75.3 |
| Sodium Pyrrolidide | Varies | Antibacterial Activity | MIC: 0.0039 - 0.025 |
Q & A
Q. What are the recommended methods for synthesizing Benzyl 2-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate?
Synthesis typically involves multi-step organic reactions, such as coupling pyrrolidine and piperidine derivatives under basic conditions. A common approach includes:
- Step 1 : Reacting a piperidine precursor (e.g., 2-(pyrrolidin-1-ylmethyl)piperidine) with benzyl chloroformate in the presence of a base like triethylamine to form the carboxylate ester .
- Step 2 : Purification via column chromatography (e.g., using petroleum ether:ethyl acetate gradients) or recrystallization to isolate the product .
- Key Considerations : Monitor reaction progress using TLC and confirm purity via HPLC or NMR .
Q. How should researchers handle and store this compound given limited toxicological data?
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin/eye contact; rinse immediately with water for 15+ minutes if exposed .
- Storage : Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C, away from moisture and oxidizing agents .
- Safety Note : Due to uncharacterized toxicity, assume acute hazards and conduct risk assessments before use .
Q. What analytical techniques are essential for structural confirmation?
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify piperidine/pyrrolidine ring conformations and ester linkages .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemistry and molecular packing, especially for chiral centers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve enantiomeric purity?
- Chiral Catalysts : Employ CBS reduction or asymmetric hydrogenation with Ru/BINAP complexes to control stereochemistry .
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction rates, while low temperatures (−20°C) minimize racemization .
- Monitoring : Use chiral HPLC with columns like Chiralpak AD-H to quantify enantiomeric excess (ee) .
Q. What computational methods aid in predicting biological interactions of this compound?
- Molecular Docking : Simulate binding to targets (e.g., HDACs) using AutoDock Vina or Schrödinger Suite .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories (GROMACS/AMBER) .
- SAR Studies : Modify substituents (e.g., benzyl or pyrrolidine groups) and calculate binding free energy (ΔG) .
Q. How do piperidine and pyrrolidine moieties influence reactivity in nucleophilic substitutions?
- Steric Effects : The pyrrolidine’s five-membered ring imposes torsional strain, increasing susceptibility to nucleophilic attack at the methylene bridge .
- Electronic Effects : Piperidine’s tertiary nitrogen enhances basicity, facilitating deprotonation in coupling reactions .
- Case Study : In amide bond formation, the pyrrolidine nitrogen acts as a weak nucleophile, requiring activation via HOBt/DCC .
Q. What strategies resolve contradictions in spectroscopic data during structural analysis?
- Dynamic Effects : Variable-temperature NMR can clarify conformational exchange in piperidine rings (e.g., chair vs. boat) .
- Crystallographic Validation : Compare experimental X-ray data (e.g., C—H bond angles) with DFT-optimized structures .
- 2D NMR : Use HSQC and NOESY to assign overlapping signals and confirm spatial proximity of substituents .
Q. How can researchers investigate metabolic stability or degradation pathways?
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor via LC-MS for oxidative metabolites (e.g., N-dealkylation) .
- Forced Degradation : Expose to heat, light, or acidic/basic conditions to identify degradation products .
- Isotope Labeling : Use ¹⁴C-labeled compounds to trace metabolic pathways in animal models .
Methodological Resources
- Synthesis Protocols : Refer to PubChem data (e.g., CAS 142764-70-3) for validated routes .
- Safety Guidelines : Follow TCI America’s SDS for handling liquid/labile derivatives .
- Crystallography Tools : Use DIAMOND software for molecular visualization and SHELX for refinement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
